molecular formula C11H14O2 B8432926 (5-Methoxy-indan-2-yl)-methanol CAS No. 65844-47-5

(5-Methoxy-indan-2-yl)-methanol

Cat. No. B8432926
M. Wt: 178.23 g/mol
InChI Key: CNDYJQPSBZAOTQ-UHFFFAOYSA-N
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Patent
US08101638B2

Procedure details

Combine 5-Methoxy-indan-2-carboxylic acid methyl ester (Intermediate 28, 1.90 g, 9.21 mmol), LiAlH4 (0.70 g, 18.43 mmol), and THF anhydrous (60 ml). After the reaction stirs under a nitrogen atmosphere at room temperature for 2 hours, quench the reaction mixture with 5 mL of deionized water. Filter the mixture through a pad of Celite using EtOAc eluent, and wash the organic layer with brine, and dry over Na2SO4. After concentrating under reduced pressure, the flash chromatograph the mixture to afford 1.43 g, 8.0 mmol (87% yield) of the title compound as a clear oil: 1H NMR (500 MHz, CDCl3); 1.4-1.6 (1H, br s), 2.6-2.8 (3H, m), 2.9-3.2 (2H, m), 3.6-3.7 (2H, m), 3.8 (3H, s), 6.7-6.8 (2H, m), 7.1-7.2 (1H, m); TLC 1:1 Hexanes:Ethyl acetate Rf:=0.4.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:14][CH3:15])[CH:11]=2)[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:15][O:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH2:6][CH:5]([CH2:3][OH:2])[CH2:13]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(=O)C1CC2=CC=C(C=C2C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CC2=CC=C(C=C2C1)OC
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction stirs under a nitrogen atmosphere at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quench the reaction mixture with 5 mL of deionized water
FILTRATION
Type
FILTRATION
Details
Filter the mixture through a pad of Celite
WASH
Type
WASH
Details
wash the organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(CC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8 mmol
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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